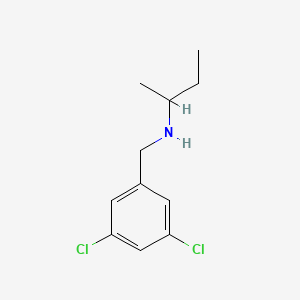

N-(3,5-Dichlorobenzyl)-2-butanamine

描述

N-(3,5-Dichlorobenzyl)-2-butanamine is an organic compound characterized by the presence of a dichlorobenzyl group attached to a butanamine chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorobenzyl)-2-butanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with 2-butanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The mixture is heated and stirred to ensure complete reaction, and the product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

N-(3,5-Dichlorobenzyl)-2-butanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : N-(3,5-Dichlorobenzyl)-2-butanamine serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction processes.

Biology

- Antimicrobial and Antifungal Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has been particularly noted for its effectiveness against Cryptococcus neoformans, a major cause of fungal infections.

Medicine

- Potential Therapeutic Agent : Ongoing research is exploring its potential as a therapeutic agent for various diseases, particularly in oncology. Studies on similar compounds have shown promising cytotoxic effects against cancer cell lines.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and as a reagent in various industrial processes.

Antifungal Activity

Research indicates that compounds structurally related to this compound exhibit significant antifungal activity against Cryptococcus neoformans. These studies emphasize the importance of structural modifications in enhancing bioactivity.

Cytotoxicity Studies

Mannich bases similar to this compound have shown promising cytotoxic effects against cancer cell lines. For instance:

- Certain derivatives demonstrated IC50 values less than 10 μM against human colon cancer cells, indicating strong growth-inhibiting properties.

作用机制

The mechanism by which N-(3,5-Dichlorobenzyl)-2-butanamine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound has similar structural features and is studied for its effects on mycobacterial energetics.

3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorobenzyl group and exhibit various biological activities.

Uniqueness

N-(3,5-Dichlorobenzyl)-2-butanamine is unique due to its specific combination of the dichlorobenzyl group and the butanamine chain, which imparts distinct chemical and biological properties.

生物活性

N-(3,5-Dichlorobenzyl)-2-butanamine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, including its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a dichlorobenzyl group attached to a butanamine chain. The synthesis typically involves the reaction of 3,5-dichlorobenzyl chloride with 2-butanamine in the presence of a base like sodium hydroxide. This reaction generates hydrochloric acid, which is neutralized during the process. Purification methods such as distillation or recrystallization are employed to obtain the final product .

Biological Activity

Antimicrobial Properties:

this compound has been investigated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for further exploration in therapeutic applications. The compound's mechanism of action likely involves interactions with specific molecular targets, potentially altering enzyme or receptor activity .

Case Studies and Research Findings:

- Antifungal Activity: Research has indicated that compounds structurally related to this compound exhibit significant antifungal activity against Cryptococcus neoformans, a common cause of fungal infections. These studies emphasize the importance of structural modifications in enhancing bioactivity .

- Cytotoxicity Studies: In a related context, Mannich bases similar to this compound have shown promising cytotoxic effects against cancer cell lines. For instance, certain derivatives demonstrated IC50 values less than 10 μM against human colon cancer cells, indicating strong growth-inhibiting properties .

The biological effects of this compound are believed to arise from its ability to bind to specific enzymes or receptors within cells. This binding can lead to alterations in cellular pathways that regulate growth and apoptosis. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dichlorobenzyl + Butanamine | Antimicrobial, Antifungal |

| N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Similar structural features | Effects on mycobacterial energetics |

| 3,5-Dichlorobenzamide Derivatives | Dichlorobenzyl group | Various biological activities |

Future Directions

Ongoing research is essential to fully understand the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies: To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies: To clarify the pathways through which this compound exerts its effects.

- Structural Modifications: To enhance potency and selectivity against specific targets.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,5-Dichlorobenzyl)-2-butanamine, and how do reaction conditions influence yield?

Synthesis typically involves alkylation of 2-butanamine with 3,5-dichlorobenzyl chloride. Key steps include:

- Nucleophilic substitution : Reacting 2-butanamine with 3,5-dichlorobenzyl halide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 amine:halide), and reaction time (12–24 hours). Impurities often arise from incomplete substitution or oxidation side reactions .

Q. How can researchers characterize the physicochemical properties of this compound?

Standard characterization methods include:

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological studies) .

Q. What are the primary biochemical assays used to evaluate its receptor-binding activity?

- Radioligand binding assays : Compete with labeled ligands (e.g., serotonin receptor antagonists) in transfected HEK293 cells to measure IC₅₀ values .

- Functional assays : cAMP or calcium flux measurements in neuronal cell lines to assess agonism/antagonism .

- Dose-response curves : Determine EC₅₀/ED₅₀ values for receptor modulation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does this compound interact with BACE-1 or ACE2 enzymes, and what structural insights exist?

- BACE-1 inhibition : X-ray crystallography (PDB: 4J1E) reveals that dichlorobenzyl groups occupy hydrophobic pockets, while the butanamine chain forms hydrogen bonds with catalytic aspartate residues. Competitive inhibition (Ki < 100 nM) is observed in enzymatic assays .

- ACE2 interaction : Molecular docking (AutoDock Vina) suggests the dichlorobenzyl moiety binds to ACE2’s S1 subsite, potentially interfering with viral spike protein recognition. MD simulations (GROMACS) validate stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

Conflicting data may arise from:

- Assay variability : Acute toxicity ranges from LD₅₀ = 150 mg/kg (rodent oral) to 300 mg/kg (dermal). Standardize OECD guidelines for consistency .

- Metabolic differences : Cytochrome P450 isoforms (e.g., CYP3A4) metabolize the compound into reactive intermediates. Use hepatocyte models (e.g., HepG2) to assess species-specific toxicity .

- Environmental factors : Degradation products (e.g., 3,5-dichlorobenzaldehyde) exhibit higher ecotoxicity. Conduct LC-MS/MS to track metabolites in environmental matrices .

Q. What strategies improve the compound’s blood-brain barrier (BBB) permeability for neuropharmacology applications?

- Lipophilicity optimization : LogP > 2 (measured via shake-flask method) enhances passive diffusion. Introduce fluorine substituents to reduce P-glycoprotein efflux .

- Prodrug design : Esterify the amine group (e.g., acetyl-protected derivatives) to increase BBB penetration, followed by enzymatic cleavage in situ .

- In vivo PET imaging : Radiolabel with ¹¹C to quantify brain uptake in rodent models .

Q. How do structural modifications (e.g., halogen substitution) impact its antifungal or anticancer activity?

- Halogen effects :

- SAR studies : Replace butanamine with cyclic amines (e.g., piperidine) to modulate selectivity for kinase targets (e.g., EGFR inhibition) .

Q. What computational methods are critical for predicting off-target effects?

- Pharmacophore modeling : Use Schrödinger’s Phase to identify overlap with adrenergic or histamine receptors .

- Chemoproteomics : Activity-based protein profiling (ABPP) in cell lysates to detect non-canonical targets .

- Machine learning : Train Random Forest models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

Q. Methodological Guidelines

Q. How should researchers design dose-escalation studies for in vivo efficacy trials?

- MTD determination : Start at 10 mg/kg (rodents), escalate by 50% increments every 72 hours. Monitor body weight, organ histopathology, and serum biomarkers (ALT, AST) .

- PK/PD modeling : Non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Correlate plasma levels with target engagement (e.g., receptor occupancy via ex vivo autoradiography) .

Q. What analytical techniques validate batch-to-batch consistency in preclinical studies?

属性

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-10(12)6-11(13)5-9/h4-6,8,14H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWFKVAMEQTEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。